molecular formula C20H19ClN2O4 B2642224 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034500-49-5

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2642224
CAS No.: 2034500-49-5
M. Wt: 386.83
InChI Key: WPGRDFYPSWVOPK-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.

Biochemical Analysis

Biochemical Properties

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis is a key biochemical reaction involving this compound .

Cellular Effects

The compound this compound effectively lowers plasma PCSK9 in humanized PCSK9 mice . This indicates that the compound has a significant effect on cellular processes, particularly those related to protein synthesis and regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PCSK9 protein synthesis . This is achieved through the compound’s active drug form, which binds to and inhibits the PCSK9 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug then selectively inhibits PCSK9 protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully elucidated. Given that it is a liver-targeted prodrug , it is likely that it is transported and distributed to the liver where it is converted to its active form.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role in inhibiting PCSK9 protein synthesis , it is likely that it localizes to the cytoplasm where protein synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chloropyridin-4-ol: This intermediate is synthesized through the chlorination of pyridine, followed by hydroxylation.

    Formation of Piperidin-1-yl Intermediate: Piperidine is reacted with a suitable reagent to introduce the desired functional group.

    Coupling Reaction: The 3-chloropyridin-4-ol is coupled with the piperidin-1-yl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methoxybenzofuran Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)(piperidin-1-yl)methanone
  • (7-Methoxybenzofuran-2-yl)(piperidin-1-yl)methanone
  • (3-Chloropyridin-4-yl)(7-methoxybenzofuran-2-yl)methanone

Uniqueness

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone stands out due to its combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-6-2-4-13-10-18(27-19(13)17)20(24)23-9-3-5-14(12-23)26-16-7-8-22-11-15(16)21/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGRDFYPSWVOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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